molecular formula C12H12F2N2 B13318986 6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13318986
M. Wt: 222.23 g/mol
InChI Key: LMNSUYCJKYXOER-UHFFFAOYSA-N
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Description

6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a fluorinated indole derivative Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and indole derivatives.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the compound’s structure, potentially leading to new derivatives with unique properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups, resulting in a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution can result in a wide range of functionalized compounds.

Scientific Research Applications

6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 9-Fluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
  • 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Uniqueness

6,9-Difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H12F2N2

Molecular Weight

222.23 g/mol

IUPAC Name

6,9-difluoro-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C12H12F2N2/c1-6-10-9(4-5-15-6)16-12-8(14)3-2-7(13)11(10)12/h2-3,6,15-16H,4-5H2,1H3

InChI Key

LMNSUYCJKYXOER-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)NC3=C(C=CC(=C23)F)F

Origin of Product

United States

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